

Technical Support Center: BMS-182264 Quality Control and Purity Assessment

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Compound of Interest

Compound Name: *Bms 182264*

CAS No.: *127749-54-6*

Cat. No.: *B1667163*

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Welcome to the technical support center for BMS-182264. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the quality control and purity assessment of BMS-182264. As a potassium channel opener, the purity and integrity of BMS-182264 are paramount for reliable experimental outcomes. This resource offers field-proven insights and troubleshooting advice to navigate the complexities of its analysis.

Introduction to BMS-182264 and Its Quality Control

BMS-182264, with the chemical name N-cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine, is a potent ATP-sensitive potassium (K-ATP) channel opener.^[1] Its structure, featuring a cyano-guanidine core, a cyanophenyl moiety, and a bulky tertiary alkyl group, presents unique challenges and considerations for its analytical characterization. Ensuring high purity is critical, as even minor impurities can significantly impact its biological activity and lead to misleading results.

This guide provides a comprehensive framework for the quality control of BMS-182264, encompassing frequently asked questions, detailed troubleshooting guides, and validated

analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of BMS-182264 that I should be aware of?

A1: The critical quality attributes for BMS-182264 include:

- **Purity:** The percentage of the active pharmaceutical ingredient (API) in the material. This is typically assessed by High-Performance Liquid Chromatography (HPLC).
- **Identity:** Confirmation of the chemical structure, usually verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Impurities:** Identification and quantification of any process-related impurities, degradation products, or residual solvents.
- **Physical Properties:** Characteristics such as appearance, solubility, and melting point.

Q2: What are the likely process-related impurities in BMS-182264?

A2: While the exact synthesis route may be proprietary, based on the structure of BMS-182264, potential process-related impurities could arise from starting materials or incomplete reactions. These may include unreacted starting materials like 4-aminobenzonitrile and 1,2,2-trimethylpropylamine, or intermediates from the guanidinylation reaction. Under stringent manufacturing and storage conditions, traces of guanidine-related compounds might be present.^[2]

Q3: What are the potential degradation pathways for BMS-182264?

A3: The N-cyano-guanidine and nitrile functionalities are the most likely sites for degradation. Potential degradation pathways include:

- **Hydrolysis:** The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The cyano-guanidine group can also be susceptible to hydrolysis.

- Oxidation: While less common, oxidative degradation could occur, particularly if the molecule is exposed to harsh conditions.
- Photodegradation: Aromatic compounds can be susceptible to photodegradation, so it is advisable to protect BMS-182264 from light.

Q4: What is the recommended analytical technique for purity assessment of BMS-182264?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity assessment. Given the basic nature of the guanidine group, peak tailing can be a challenge. Therefore, a column with low silanol activity and a mobile phase with a suitable pH and buffer are recommended to ensure good peak shape and resolution.

Q5: How can I confirm the identity of my BMS-182264 sample?

A5: The identity of BMS-182264 should be confirmed using a combination of techniques:

- Mass Spectrometry (MS): To confirm the molecular weight.
- ^1H and ^{13}C NMR: To confirm the chemical structure and rule out isomers.
- Comparison to a reference standard: If available, co-injection in HPLC and comparison of spectroscopic data with a certified reference standard is the gold standard.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of BMS-182264.

Problem	Potential Cause	Recommended Solution
Poor peak shape (tailing) in HPLC	Interaction of the basic guanidine group with residual silanols on the silica-based column.	<ul style="list-style-type: none"> - Use a column with end-capping or a hybrid particle technology. - Work at a lower pH (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) to ensure the guanidine group is fully protonated. - Add a small amount of a competing base, like triethylamine, to the mobile phase.
Inconsistent retention times in HPLC	<ul style="list-style-type: none"> - Fluctuations in mobile phase composition or column temperature. - Insufficient column equilibration. 	<ul style="list-style-type: none"> - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time (at least 10 column volumes) before analysis.
Appearance of unknown peaks in the chromatogram	<ul style="list-style-type: none"> - Sample degradation. - Contamination from solvent or glassware. - Presence of impurities in the sample. 	<ul style="list-style-type: none"> - Prepare fresh samples and store them properly (protected from light and at a low temperature). - Run a blank injection (solvent only) to check for system contamination. - Use LC-MS to identify the mass of the unknown peaks to help in their identification.
Low recovery or poor sensitivity	<ul style="list-style-type: none"> - Poor solubility of BMS-182264 in the injection solvent. - Inappropriate detection wavelength. 	<ul style="list-style-type: none"> - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. - Determine the UV maximum of BMS-182264 and set the detector to that

wavelength for optimal
sensitivity.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This method is designed for the determination of the purity of BMS-182264 and the quantification of non-volatile impurities.

- Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (a column with low silanol activity is recommended).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:

Time (min)	%A	%B
0	90	10
20	10	90
25	10	90
26	90	10

| 30 | 90 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or the determined UV maximum).

- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh about 1 mg of BMS-182264 and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

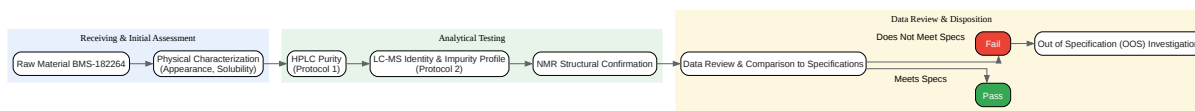
Protocol 2: Identity Confirmation by LC-MS

This method is for the confirmation of the molecular weight of BMS-182264 and the identification of impurities.

- Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
- LC Conditions: Use the same conditions as in Protocol 1.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI), Positive mode.
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 $^{\circ}$ C.
 - Desolvation Temperature: 350 $^{\circ}$ C.
 - Note: These are starting parameters and should be optimized for the specific instrument.

Visualizations

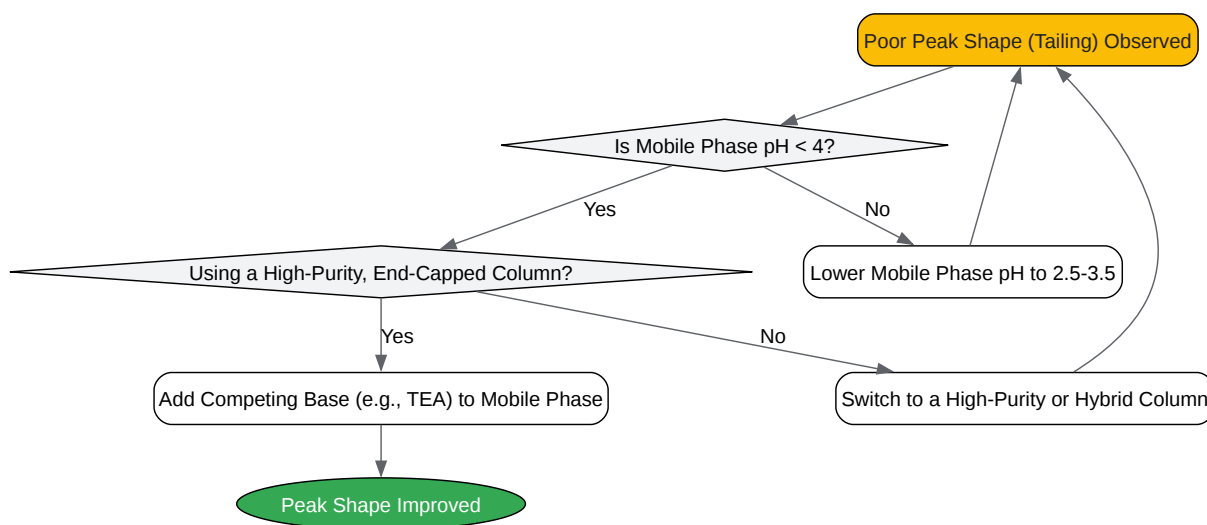
Diagram 1: General Quality Control Workflow for BMS-182264



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Caption: Quality control workflow for BMS-182264.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing



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Caption: Troubleshooting decision tree for HPLC peak tailing.

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